Indolizin-8-ol
Overview
Description
Indolizin-8-ol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-8-ol can be achieved through several methodologies. One common approach involves the cyclization of pyridine derivatives with suitable nucleophiles under specific conditions. For instance, the reaction of pyridine with enol carbamates under blue LED-mediated conditions has been demonstrated to yield indolizines . Another method involves the use of transition metal-catalyzed reactions, such as the copper-catalyzed isomerization of aryl alkynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: Indolizin-8-ol undergoes various chemical reactions, including:
Oxidation: Indolizines can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert indolizines to their saturated analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce saturated indolizine derivatives .
Scientific Research Applications
Indolizin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of indolizin-8-ol involves its interaction with various molecular targets. For instance, indolizine derivatives have been shown to intercalate with DNA, thereby affecting cellular processes . The compound’s biological activity is often attributed to its ability to form stable complexes with biomolecules, disrupting their normal function.
Comparison with Similar Compounds
Indolizin-8-ol can be compared with other nitrogen-containing heterocycles such as indole, pyrrole, and quinoline:
Indole: Both indole and this compound share a similar planar structure, but this compound has a fused pyridine ring, which imparts different electronic properties.
Pyrrole: Pyrrole is a simpler structure compared to this compound, lacking the fused ring system.
Quinoline: Quinoline has a similar nitrogen-containing ring system but differs in its aromaticity and reactivity.
Uniqueness: this compound’s unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
indolizin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1-6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXXAVUKQIDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=C(C2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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